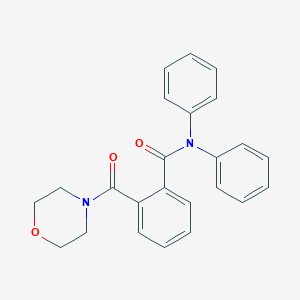![molecular formula C19H20N2O3 B340754 3-BENZAMIDO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE](/img/structure/B340754.png)
3-BENZAMIDO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZAMIDO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzoylamino group and a tetrahydrofuran-2-ylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
3-BENZAMIDO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may require further research to fully elucidate .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzoylamino)-N-(tetrahydrofuran-2-ylmethyl)benzoic acid
- 3-(benzoylamino)-N-(tetrahydrofuran-2-ylmethyl)benzylamine
Uniqueness
3-BENZAMIDO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-benzamido-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-13-17-10-5-11-24-17)15-8-4-9-16(12-15)21-19(23)14-6-2-1-3-7-14/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,22)(H,21,23) |
InChI Key |
JBIQDLDEDPBPMM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
solubility |
48.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,5-Dimethylphenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340676.png)
![2-Oxo-2-phenylethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B340678.png)


![3-amino-N-[3-(cyclohexylcarbamoyl)phenyl]benzamide](/img/structure/B340682.png)


![4-bromo-N-[4-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B340687.png)




